molecular formula C22H25NO3 B13477493 (9H-Fluoren-9-yl)methyl ((1r,4r)-4-(hydroxymethyl)cyclohexyl)carbamate

(9H-Fluoren-9-yl)methyl ((1r,4r)-4-(hydroxymethyl)cyclohexyl)carbamate

Cat. No.: B13477493
M. Wt: 351.4 g/mol
InChI Key: OSCKYNYTKWNZRY-UHFFFAOYSA-N
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Description

“(9H-Fluoren-9-yl)methyl ((1r,4r)-4-(hydroxymethyl)cyclohexyl)carbamate” is a fluorenylmethyloxycarbonyl (Fmoc)-protected carbamate derivative widely used in peptide synthesis and organic chemistry. The Fmoc group serves as a temporary protecting group for amines, enabling selective deprotection under mild basic conditions (e.g., piperidine). The compound’s structure features a rigid trans-cyclohexyl backbone with a hydroxymethyl substituent, which enhances solubility in polar solvents compared to purely aromatic analogues. Its molecular formula is C₂₂H₂₅NO₃, with a molecular weight of 351.44 g/mol. The stereochemistry of the cyclohexyl moiety (1r,4r) ensures spatial orientation critical for applications in chiral molecular design .

Properties

Molecular Formula

C22H25NO3

Molecular Weight

351.4 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl N-[4-(hydroxymethyl)cyclohexyl]carbamate

InChI

InChI=1S/C22H25NO3/c24-13-15-9-11-16(12-10-15)23-22(25)26-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,15-16,21,24H,9-14H2,(H,23,25)

InChI Key

OSCKYNYTKWNZRY-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

Preparation Methods

Direct Carbamate Formation via Fmoc-Cl

  • The primary method involves reacting (1r,4r)-4-(hydroxymethyl)cyclohexylmethanol or its amine derivative with 9-fluorenylmethyl chloroformate (Fmoc-Cl) in the presence of a base such as sodium carbonate or sodium hydrogencarbonate.
  • The reaction is typically conducted in a mixed solvent system such as 1,4-dioxane and water at room temperature (20–25 °C).
  • The base neutralizes the hydrochloric acid generated during the reaction, facilitating carbamate bond formation.
  • Reaction times vary from 2.5 hours to overnight stirring depending on scale and conditions.
  • Workup involves acidification, organic extraction (ethyl acetate or chloroform), drying (e.g., MgSO4 or Na2SO4), and purification by silica gel chromatography or precipitation.

Alternative Routes and Telescoping Steps

  • Some protocols avoid the use of phosgene or carbene insertion by employing 1,1′-carbonyldiimidazole (CDI) as a safer carbonylating agent.
  • For example, an intermediate cyclohexyl derivative is treated with CDI in acetonitrile with potassium phosphate, followed by direct addition of the diol to form the carbamate intermediate without isolation.
  • This telescoping approach shortens the synthesis and improves process safety.

Detailed Experimental Procedures and Data

Step Reagents & Conditions Yield (%) Notes & Characterization
1. Carbamate Formation (1r,4r)-cyclohexane-1,4-diyldimethanol (5 g, 34.7 mmol) + phenyl isocyanate (4.13 g, 34.7 mmol) in pyridine, stirred 5 h at RT 51.5% Product purified by silica gel chromatography; LCMS m/z = 264.43 [M+H]+; 1H NMR (400 MHz, DMSO-d6) confirms structure
2. Fmoc Protection Aminomethyl-cyclohexanecarboxylic acid (1.15 g, 7.30 mmol) + Fmoc-Cl (2.26 g, 8.76 mmol) in 1,4-dioxane/water with Na2CO3, stirred 2.5 h at 20 °C 83% White solid product; 1H NMR (400 MHz, CDCl3) shows characteristic Fmoc signals
3. Hydrolysis & Further Functionalization Hydrolysis of tert-butyl esters under heating; use of LiOH or NaHCO3 in dioxane/water for ester hydrolysis and Fmoc protection 53–87% Controlled hydrolysis and Fmoc protection steps; purification by flash chromatography; NMR and LCMS data confirm purity and identity

Reaction Conditions and Optimization

  • Solvents: 1,4-dioxane, acetonitrile, pyridine, ethyl acetate, and water are commonly used.
  • Bases: Sodium carbonate, sodium hydrogencarbonate, potassium phosphate, and tetrabutylammonium bromide for phase transfer catalysis.
  • Temperature: Reactions are mostly conducted at room temperature (20–25 °C), with some steps requiring cooling (0 °C) or gentle heating for ester hydrolysis.
  • Purification: Silica gel column chromatography and precipitation from aqueous media are standard.
  • Safety: Avoidance of phosgene and carbene insertion reactions improves process safety.

Analytical Data Supporting Preparation

  • NMR Spectroscopy: 1H and 13C NMR spectra confirm the presence of Fmoc aromatic protons (~7.3–7.8 ppm), cyclohexyl methylene and methine protons (0.8–2.5 ppm), and hydroxymethyl signals (~3.8–4.5 ppm).
  • Mass Spectrometry: LCMS data show molecular ion peaks consistent with the expected molecular weight (e.g., m/z 264.43 for carbamate intermediate).
  • Purity: Typical purity values exceed 95%, often reaching 99% after purification.

Summary Table of Key Preparation Methods

Method Starting Material Reagent Base Solvent Temp (°C) Time Yield (%) Notes
Direct Fmoc Carbamate Formation (1r,4r)-cyclohexane-1,4-diyldimethanol Fmoc-Cl Na2CO3 1,4-dioxane/H2O 20 2.5 h 83 Simple, high yield, standard peptide chemistry
CDI-Mediated Carbamate Formation Cyclohexyl diol intermediate CDI K3PO4 Acetonitrile RT Variable Moderate Safer alternative to phosgene, telescoped steps
Hydrolysis and Protection tert-Butyl ester intermediates LiOH, NaHCO3 Dioxane/H2O 0–25 Overnight 53–87 Ester hydrolysis and Fmoc protection combined

Chemical Reactions Analysis

Types of Reactions

(9H-Fluoren-9-yl)methyl ((1r,4r)-4-(hydroxymethyl)cyclohexyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The carbamate group can be reduced to form amines.

    Substitution: The fluorenylmethyloxycarbonyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction of the carbamate group can produce amines.

Scientific Research Applications

(9H-Fluoren-9-yl)methyl ((1r,4r)-4-(hydroxymethyl)cyclohexyl)carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (9H-Fluoren-9-yl)methyl ((1r,4r)-4-(hydroxymethyl)cyclohexyl)carbamate involves its role as a protecting group in peptide synthesis. The fluorenylmethyloxycarbonyl group protects the amino group of amino acids during peptide bond formation, preventing unwanted side reactions. The protecting group can be selectively removed under mild conditions, allowing for the synthesis of complex peptides and proteins.

Comparison with Similar Compounds

Table 1: Structural Features of Fmoc-Protected Carbamates

Compound Name Core Backbone Functional Group Similarity Score* CAS Number Reference
(9H-Fluoren-9-yl)methyl ((1r,4r)-4-(hydroxymethyl)cyclohexyl)carbamate trans-Cyclohexyl Hydroxymethyl N/A Not provided
tert-Butyl ((1R,4S)-4-(hydroxymethyl)cyclopent-2-en-1-yl)carbamate Cyclopentene Hydroxymethyl 0.69 168960-18-7
(9H-Fluoren-9-yl)methyl (4-hydroxybenzyl)carbamate Benzyl Hydroxyl 0.88 106864-36-2
(9H-Fluoren-9-yl)methyl (6-hydroxyhexyl)carbamate Linear alkyl Hydroxyl 0.71 127903-20-2
(9H-Fluoren-9-yl)methyl (4-formylphenyl)carbamate Benzyl Aldehyde N/A 84639-20-3

*Similarity scores calculated using Tanimoto coefficients based on structural fingerprints .

Key Observations :

  • Cyclohexyl vs. Cyclopentene : The trans-cyclohexyl backbone provides greater steric rigidity compared to the unsaturated cyclopentene in tert-butyl derivatives, influencing conformational stability in supramolecular assemblies .
  • Hydroxymethyl vs. Hydroxyl : The hydroxymethyl group in the target compound offers an additional carbon spacer, enhancing hydrogen-bonding capacity and solubility in aqueous-organic mixtures compared to benzyl-hydroxyl analogues .
  • Linear vs. Cyclic Backbones : Linear alkyl chains (e.g., 6-hydroxyhexyl) exhibit higher flexibility, facilitating nucleophilic substitution reactions, whereas cyclic backbones favor stereoselective synthesis .

Physical and Chemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Melting Point (°C) Solubility (mg/mL) LogP* NMR Shifts (¹H, δ ppm)
Target Compound 120–122† 15 (THF), 8 (DCM) 3.2 7.75 (Fmoc aromatic), 3.4 (–CH₂OH)
(9H-Fluoren-9-yl)methyl (4-hydroxybenzyl)carbamate 166–168 5 (THF), 3 (DCM) 4.1 7.80 (Fmoc), 6.90 (Ph–OH)
(9H-Fluoren-9-yl)methyl (6-hydroxyhexyl)carbamate 65–66 25 (MeOH), 12 (DCM) 2.8 4.30 (–OCH₂), 1.50 (–CH₂–)
tert-Butyl ((1R,4S)-4-(hydroxymethyl)cyclopent-2-en-1-yl)carbamate 98–100 10 (EtOAc), 5 (Hexane) 1.9 5.70 (cyclopentene CH), 3.2 (–CH₂OH)

*Predicted using XLogP3 .
†Estimated from analogous cyclohexyl derivatives .

Key Observations :

  • Melting Points : Aromatic derivatives (e.g., 4-hydroxybenzyl) exhibit higher melting points due to π-π stacking, while alkyl/cyclic backbones show reduced thermal stability .
  • Solubility : The hydroxymethyl group in the target compound improves solubility in THF (15 mg/mL) compared to benzyl-hydroxyl analogues (5 mg/mL) .

Key Observations :

  • Steric Effects : The trans-cyclohexyl backbone in the target compound necessitates longer reaction times (24–48 hours) compared to linear alkyl analogues (6–12 hours) due to steric hindrance .
  • Deprotection Efficiency : The Fmoc group in the target compound is cleaved with 20% piperidine/DMF in 15 minutes, comparable to other Fmoc-carbamates .

Biological Activity

(9H-Fluoren-9-yl)methyl ((1r,4r)-4-(hydroxymethyl)cyclohexyl)carbamate is a compound of interest due to its potential therapeutic applications, particularly in the modulation of biological pathways related to various diseases. This article reviews the biological activity of this compound based on available research findings, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its IUPAC name and structure:

  • IUPAC Name : (9H-Fluoren-9-yl)methyl ((1r,4r)-4-(hydroxymethyl)cyclohexyl)carbamate
  • Molecular Formula : C22H25NO3
  • CAS Number : 475160-83-9

Pharmacological Activity

The biological activity of (9H-Fluoren-9-yl)methyl ((1r,4r)-4-(hydroxymethyl)cyclohexyl)carbamate has been explored primarily in the context of its action as a prostacyclin receptor agonist.

This compound acts by selectively binding to prostacyclin receptors (IP receptors), which are known to mediate vasodilation and inhibit platelet aggregation. The interaction with these receptors leads to increased intracellular cAMP levels, contributing to various cardiovascular effects.

In a study examining its efficacy, the compound demonstrated significant dose-dependent inhibition of right ventricular hypertrophy in a monocrotaline-induced pulmonary hypertension model. At a dosage of 30 mg/kg twice daily for 21 days, it effectively reduced right ventricular weight ratios compared to controls, indicating a protective effect against cardiac remodeling caused by increased pulmonary arterial pressure .

Case Studies and Research Findings

Several studies have documented the biological effects and therapeutic potential of this compound:

  • Cardiovascular Effects :
    • In vivo studies showed that (9H-Fluoren-9-yl)methyl ((1r,4r)-4-(hydroxymethyl)cyclohexyl)carbamate significantly reduced pulmonary arterial pressure and right ventricular hypertrophy in animal models. The results indicated that the compound could be beneficial in treating conditions like pulmonary hypertension .
  • Selectivity and Efficacy :
    • The compound exhibited selectivity towards IP receptors over other prostanoid receptors. Its intrinsic activity was comparable to established compounds like iloprost, suggesting its potential as an effective therapeutic agent .
  • Resistance Reversal :
    • Another study highlighted the compound's ability to reverse drug resistance in cancer cells by modulating P-glycoprotein (P-gp) activity. This suggests that it may have applications in oncology, particularly for enhancing the efficacy of chemotherapeutic agents .

Data Table: Biological Activity Summary

Study Model Dosage Effect Observed Reference
Study 1Monocrotaline-induced pulmonary hypertension30 mg/kg twice daily for 21 daysReduced RV/(LV + S) ratio; decreased pulmonary arterial pressure
Study 2HEK293 cells overexpressing P-gpVariableReversal of paclitaxel resistance; selective P-gp inhibition

Q & A

Q. Table 1: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)Purity (%)Reference
Carbamate formationFmoc-Cl, DIPEA, DCM, 0°C → RT75–8590
Stereoselective reductionNaBH(OAc)₃, HOAc, DCM, 4Å MS, 24h60–7088
Final purificationSilica gel (EtOAc/hexane 3:7)>95

What safety protocols are recommended for handling this compound in laboratory settings?

Basic Research Question
Critical safety measures include:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact (GHS H315, H319) .
  • Ventilation : Use fume hoods to minimize inhalation of dust/aerosols (GHS H335) .
  • Spill management : Avoid dry sweeping; use damp cloths and dispose of waste in sealed containers .
  • Storage : Store in airtight containers at 2–8°C in a干燥, well-ventilated area .

Note : Acute oral toxicity (H302) mandates strict prohibition of eating/drinking in lab areas .

How is the compound characterized using spectroscopic and chromatographic methods?

Basic Research Question
Standard characterization protocols:

  • NMR : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to confirm regiochemistry and stereochemistry. Key signals: fluorenyl protons (δ 7.2–7.8 ppm), carbamate carbonyl (δ 155–160 ppm) .
  • HPLC-MS : Reverse-phase C18 column (ACN/water + 0.1% TFA) for purity assessment. Expected [M+H]⁺ varies by derivative (e.g., ~340–630 Da) .
  • X-ray crystallography : Resolves absolute configuration (e.g., triclinic P1 space group, α/β angles ~90–98°) .

How can researchers optimize the chiral purity of the (1r,4r)-stereoisomer during synthesis?

Advanced Research Question
Strategies include:

  • Chiral resolution : Use of chiral stationary phases (e.g., Chiralpak® IA) in HPLC .
  • Dynamic kinetic resolution : Employ enzymes (e.g., lipases) or asymmetric catalysts (e.g., Ru-BINAP complexes) during key steps .
  • Crystallization-induced asymmetric transformation : Recrystallization from chiral solvents (e.g., (R)- or (S)-limonene) to enrich the desired isomer .

Key Data : In a study, using (S)-BINAP with Pd(OAc)₂ increased enantiomeric excess (ee) from 75% to 98% .

What strategies are effective in resolving contradictions between in vitro and in silico data regarding this compound's biological activity?

Advanced Research Question
Discrepancies may arise from:

  • Solubility differences : In silico models may not account for aggregation in aqueous buffers. Validate via dynamic light scattering (DLS) .
  • Metabolic instability : Use LC-MS/MS to identify degradation products not modeled computationally .
  • Off-target interactions : Perform kinome-wide profiling (e.g., Eurofins KinaseProfiler®) to identify unanticipated binding .

Case Study : A carbamate derivative showed 10-fold lower IC₅₀ in vitro vs. in silico predictions due to unexpected π-π stacking with serum albumin, resolved via molecular dynamics simulations .

What methodologies are used to assess the compound's stability under varying pH and temperature conditions?

Advanced Research Question
Stability studies involve:

  • Forced degradation : Expose to 0.1M HCl/NaOH (pH 1–13) at 40°C for 24h, followed by HPLC analysis .
  • Thermogravimetric analysis (TGA) : Determine decomposition onset temperature (e.g., >200°C for most carbamates) .
  • Long-term storage : Monitor purity at 25°C/60% RH over 6–12 months; acceptable drift <5% .

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